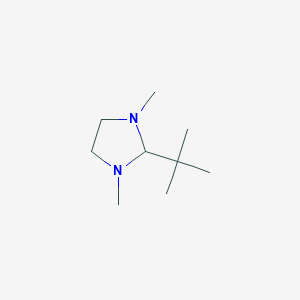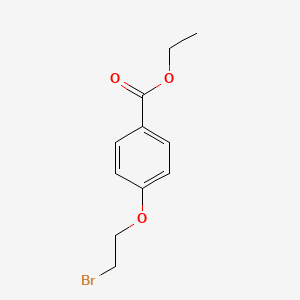
Ethyl 4-(2-bromoethoxy)benzoate
Vue d'ensemble
Description
Ethyl 4-(2-bromoethoxy)benzoate is a chemical compound with the molecular formula C11H13BrO3 . It has a molecular weight of 273.12300 .
Synthesis Analysis
The synthesis of Ethyl 4-(2-bromoethoxy)benzoate involves several steps. The synthetic route includes the use of Ethylparaben and 1,2-Dibromoethane . More details about the synthesis process can be found in the literature .Molecular Structure Analysis
The molecular structure of Ethyl 4-(2-bromoethoxy)benzoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . A detailed analysis of its crystal structure can be found in a study published in Crystallography Reports .Applications De Recherche Scientifique
Anti-Juvenile Hormone Agents
Ethyl 4-(2-bromoethoxy)benzoate and its derivatives have been explored for their potential as anti-juvenile hormone (JH) agents. Compounds like ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), a related compound, have been found to induce precocious metamorphosis in silkworm larvae, Bombyx mori, indicating JH deficiency. These findings suggest potential applications in controlling insect populations or in agricultural pest management (Kuwano et al., 2008). Similar studies have shown that ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, another variant, also induced JH-deficiency symptoms in silkworm larvae (Ishiguro et al., 2003).
Liquid Crystal Polymers
Research in polymer science has explored the synthesis of fluorinated monomers containing ethyl 4-(2-bromoethoxy)benzoate derivatives, which exhibit high smectogen properties and are used in the creation of side-chain liquid crystalline polysiloxanes. These compounds are noted for their unique mesogenic behaviors and thermotropic properties, making them useful in advanced materials research (Bracon et al., 2000).
Juvenile Hormone Synthesis Inhibition
Further studieshave examined the mechanism by which ethyl 4-(2-bromoethoxy)benzoate derivatives inhibit juvenile hormone synthesis. Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate (KF-13S), for example, was found to inhibit juvenile hormone biosynthesis in Bombyx mori by suppressing the transcription of juvenile hormone biosynthetic enzymes. This finding is significant for understanding the regulation of insect development and potentially for developing novel insect control strategies (Kaneko et al., 2011).
Molecular Modeling and Crystal Structure Analysis
Ethyl 4-(2-bromoethoxy)benzoate derivatives have also been the subject of molecular modeling and crystal structure analysis studies. For instance, the molecular stacking and conformation of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate were established, providing insights into the mesogenic behaviors resulting from different lengths of alkyl chains (Lai et al., 2007).
Synthesis and Structural Studies
Various synthesis and structural studies involving ethyl 4-(2-bromoethoxy)benzoate derivatives have been conducted to explore their chemical properties and potential applications. For example, studies on ketene and its derivatives involving ethyl 4-bromo-3-hydroxybutanoate have led to a range of acylated products with diverse chemical behaviors (Kato & Kimura, 1977). Another study focused on the protection of alcohols as 2-(2-oxyethyl)benzoates, utilizing ethyl 4-(2-bromoethoxy)benzoate derivatives for the synthesis of complex organic compounds (Watanabe & Nakamura, 1997).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(2-bromoethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVOUTZDHRJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507577 | |
| Record name | Ethyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromoethoxy)benzoate | |
CAS RN |
41386-38-3 | |
| Record name | Ethyl 4-(2-bromoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

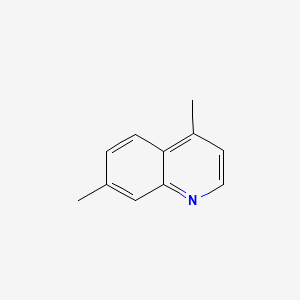
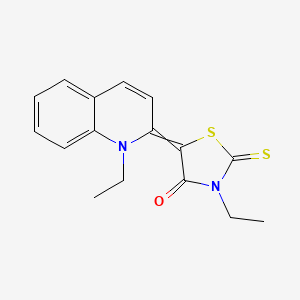
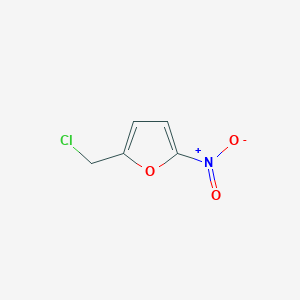
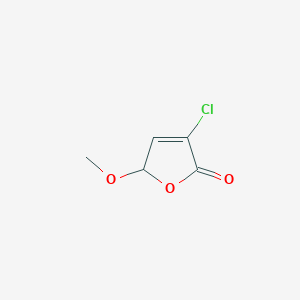
![1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3351973.png)
![2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3351987.png)
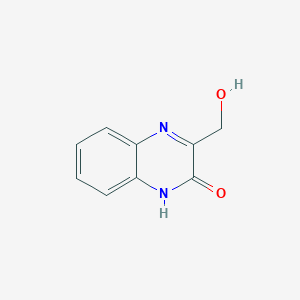
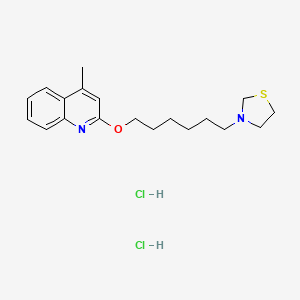

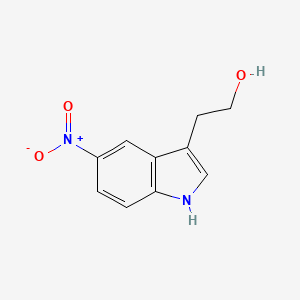
![Ethyl 3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]propanoate](/img/structure/B3352028.png)
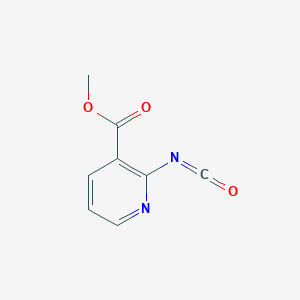
![1H-Benz[e]indolium, 3-(2-carboxyethyl)-1,1,2-trimethyl-, bromide](/img/structure/B3352045.png)
